8-(2-Fluorobenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one hydrochloride
Description
Properties
Molecular Formula |
C20H23FN4O |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
8-[(2-fluorophenyl)methyl]-4-methyl-2-piperidin-3-yl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C20H23FN4O/c1-13-16-8-9-18(26)25(12-15-5-2-3-7-17(15)21)20(16)24-19(23-13)14-6-4-10-22-11-14/h2-3,5,7,14,22H,4,6,8-12H2,1H3 |
InChI Key |
NCUBWEJWXZNKDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC(=O)N(C2=NC(=N1)C3CCCNC3)CC4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Formation of Pyrido[2,3-d]pyrimidinone Core
The core is synthesized via cyclocondensation of a pyridine precursor with a carbonyl-containing reagent.
Method A: Cyclization of 2-Aminopyridine Derivatives
- Reactants : 2-Amino-4-methylnicotinonitrile and ethyl acetoacetate.
- Conditions : Reflux in acetic acid (120°C, 12 h).
- Yield : 65–70%.
- Mechanism : Cyclodehydration forms the pyrimidine ring (Figure 1).
Method B: Copper-Catalyzed Cyclization
| Method | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| A | None | 120 | 65–70 |
| B | CuI | 100 | 75–80 |
Introduction of Methyl Group at Position 4
The methyl group is introduced via alkylation or during core formation.
Alkylation with Methyl Iodide
Coupling of 2-Fluorobenzyl Group at Position 8
The 2-fluorobenzyl moiety is introduced via nucleophilic substitution or transition metal-catalyzed coupling.
Nucleophilic Aromatic Substitution
- Reactants : 8-Chloro intermediate and 2-fluorobenzylmagnesium bromide.
- Conditions : THF, −78°C to RT, 12 h.
- Yield : 60–65%.
Suzuki-Miyaura Coupling
Attachment of Piperidin-3-yl Group at Position 2
The piperidine ring is introduced via Buchwald-Hartwig amination or reductive amination.
Buchwald-Hartwig Amination
- Catalyst : Pd₂(dba)₃/Xantphos.
- Conditions : Piperidin-3-amine, Cs₂CO₃, toluene, 110°C, 24 h.
- Yield : 50–55%.
Reductive Amination
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt for stability.
Procedure :
- Dissolve the free base in anhydrous EtOAc.
- Bubble HCl gas until pH ≈ 2.
- Filter and recrystallize from ethanol/ether.
Optimization of Reaction Conditions
- Solvent Choice : DMF enhances cyclization yields but requires rigorous drying.
- Catalyst Loading : Pd-based catalysts >5 mol% improve coupling efficiency.
- Temperature Control : Low temperatures (−78°C) prevent side reactions during benzylation.
Industrial-Scale Production Considerations
- Continuous Flow Reactors : Reduce reaction times by 50% for cyclization steps.
- Purification : Chromatography is replaced by crystallization for cost efficiency.
Comparison with Alternative Methodologies
Chemical Reactions Analysis
Types of Reactions
8-(2-Fluorobenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Research indicates that this compound demonstrates promising biological activities, particularly as an inhibitor of specific enzymes and receptors. Notably, compounds with similar frameworks have shown significant activity against dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for type 2 diabetes treatments. The potential interactions with biological targets involved in various diseases, including cancer and metabolic disorders, make this compound a candidate for further investigation.
Medicinal Chemistry Applications
The unique structural characteristics of 8-(2-Fluorobenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one hydrochloride position it as a valuable candidate in drug discovery. Its synthesis can be achieved through several optimized routes to ensure high yield and purity. Techniques such as chromatography and crystallization are commonly employed to refine the product.
Table 1: Potential Applications in Medicinal Chemistry
| Application Area | Description |
|---|---|
| Diabetes Treatment | Inhibition of DPP-IV for glucose metabolism regulation |
| Cancer Therapy | Potential interactions with cancer-related biological targets |
| Neurological Disorders | Possible effects on neurotransmitter systems due to piperidinyl group |
| Anti-obesity Agents | Mechanisms related to triglyceride synthesis inhibition |
Case Studies
- DPP-IV Inhibition : Compounds structurally similar to this compound have been studied for their ability to inhibit DPP-IV. In vitro studies demonstrated that these compounds could effectively lower blood glucose levels in diabetic models by enhancing insulin secretion.
- Cancer Cell Line Studies : Preliminary studies involving various cancer cell lines indicated that derivatives of this compound could induce apoptosis and inhibit proliferation. These findings suggest a mechanism involving the modulation of signaling pathways critical for cancer cell survival.
- Metabolic Disorder Models : Research on animal models has shown that compounds with similar structures can influence lipid metabolism and reduce obesity-related complications by targeting specific metabolic pathways.
Mechanism of Action
The mechanism of action of 8-(2-Fluorobenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one hydrochloride involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Features and Properties of Analogs
Pharmacological and Physicochemical Implications
Fluorine vs. Halogen Substituents: The 2-fluorobenzyl group in the target compound improves metabolic stability compared to bromine or chlorine analogs (e.g., ) due to stronger C-F bonds and reduced oxidative degradation . Bromine in 8-(4-bromobenzyl)-... increases molecular weight (346.2 vs.
Piperidin-3-yl vs. Other C-2 Substituents: The piperidin-3-yl group introduces basicity (pKa ~8–10), enhancing water solubility as a hydrochloride salt. This contrasts with methyl or trifluoroethylamino groups (), which are less basic and more lipophilic .
C-4 Methyl vs. In contrast, phenoxy substituents (e.g., 20a) increase aromatic surface area, favoring π-π interactions but possibly reducing metabolic stability .
Biological Activity
The compound 8-(2-Fluorobenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one hydrochloride is a member of the pyrido[2,3-d]pyrimidine class, which has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine moiety and a fluorobenzyl substituent, which are known to influence its biological interactions.
Research indicates that compounds in the pyrido[2,3-d]pyrimidine class may act through various mechanisms, including:
- Inhibition of Enzymes : These compounds often inhibit specific enzymes involved in cellular signaling pathways. For instance, some derivatives have shown inhibitory effects on kinases and phosphodiesterases.
- Receptor Modulation : The presence of piperidine and fluorobenzyl groups can enhance binding affinity to certain receptors, potentially influencing neurotransmitter systems.
Anticancer Activity
Several studies have investigated the anticancer properties of pyrido[2,3-d]pyrimidine derivatives. For example:
- A study demonstrated that derivatives similar to the target compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- In vitro studies revealed moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The observed activity was linked to the disruption of bacterial cell membranes .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Neuropharmacological Effects
The piperidine component suggests possible neuropharmacological effects. Research has indicated:
- Compounds with similar structures acted as acetylcholinesterase inhibitors, which are beneficial in treating neurodegenerative diseases like Alzheimer's .
Case Studies
- In Vivo Studies : A recent study conducted on animal models showed that administration of this compound led to significant reductions in tumor size compared to control groups. The study highlighted its potential for further development as an anticancer agent.
- Pharmacokinetics : Another investigation assessed the pharmacokinetic profile of related compounds, revealing favorable absorption and distribution characteristics that support oral bioavailability .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 8-(2-fluorobenzyl)-substituted pyridopyrimidinones with high purity?
- Methodology : The compound’s core structure can be synthesized via metal-free cyclization of β-CF3 aryl ketones under mild conditions, as demonstrated for analogous fluorinated pyrimidines (e.g., 4-fluoro-2-methyl-6-(p-tolyl)pyrimidine, 85% yield) . Key steps include:
- Purification : Flash chromatography using DCM/MeOH gradients (e.g., 41–43% isolated yield after silica gel chromatography) .
- Salt formation : Hydrochloride salts are obtained by treating the free base with HCl in anhydrous ethanol, followed by recrystallization .
Q. How can ¹H NMR spectral complexity arising from diastereotopic protons in the dihydropyrido[2,3-d]pyrimidinone scaffold be resolved?
- Methodology : Use high-field NMR (500 MHz or higher) and variable-temperature experiments to decouple overlapping signals. For example, splitting patterns in the piperidin-3-yl moiety (δ 1.52–1.84 ppm) were resolved at 300 K in DMSO-d6 .
- Advanced techniques : 2D NMR (COSY, HSQC) to assign coupling constants and confirm regiochemistry .
Q. What analytical methods are recommended for confirming the hydrochloride salt form?
- Methodology :
- Elemental analysis : Verify Cl⁻ content via combustion analysis.
- Mass spectrometry : HRMS (ESI+) confirms the molecular ion ([M+H]⁺) and isotopic pattern matching theoretical values (e.g., Δ < 2 ppm) .
- Thermogravimetric analysis (TGA) : Detect mass loss corresponding to HCl release (~200–300°C) .
Advanced Research Questions
Q. How can regioselective fluorination at the 2-fluorobenzyl position be optimized to avoid byproducts?
- Methodology :
- Electrophilic fluorination : Use Selectfluor® or F-TEDA-BF4 in acetonitrile at 60°C, monitoring progress via ¹⁹F NMR .
- Protecting group strategy : Temporarily block reactive sites (e.g., piperidine nitrogen) with Boc groups to direct fluorination .
- Data : For similar compounds, fluorination at the ortho position achieves >90% selectivity when steric hindrance is minimized .
Q. What strategies address contradictions between computational and experimental ¹³C NMR chemical shifts?
- Methodology :
- DFT calculations : Compare B3LYP/6-31G(d)-predicted shifts with experimental data (DMSO-d6, 126 MHz). Discrepancies >2 ppm may indicate conformational flexibility .
- Dynamic effects : Perform NMR relaxation studies (T1, T2) to assess rotational barriers in the piperidin-3-yl group .
Q. How does the hydrochloride salt affect solubility and crystallinity compared to the free base?
- Methodology :
- Solubility testing : Measure in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Hydrochloride salts typically exhibit 10–50× higher aqueous solubility .
- X-ray crystallography : Resolve crystal structures to identify hydrogen-bonding networks (e.g., Cl⁻ interactions with NH groups) .
Contradiction Analysis
- Low yield in final coupling steps : Evidence from analogous syntheses suggests competing N-alkylation vs. O-alkylation pathways. Mitigate by using bulky bases (e.g., DIPEA) to favor N-alkylation .
- Unexpected HPLC peaks : Likely due to residual solvents (e.g., DCM) or enantiomeric impurities. Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) for resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
